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molecular formula C14H8K2N2O10S2 B8567847 Dipotassium 4,4'-dinitrostilbene-2,2'-disulphonate

Dipotassium 4,4'-dinitrostilbene-2,2'-disulphonate

Cat. No. B8567847
M. Wt: 506.6 g/mol
InChI Key: NXDTWMXDGGNUHO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04680146

Procedure details

1000 g of 4.5% strength by weight sodium hydroxide solution and 3 g of 4,4'-dinitrostilbene-2,2'-disulphonic acid are initially taken at 70° C. 124 g of 87.2% strength finely powdered 4,4'-dinitrodibenzyl-2,2'-disulphonic acid and 430 g of 6.19% strength by weight aqueous potassium hydroxide solution are added in small portions (approximately 20 portions) at 70° C. 50 l/hour of oxygen and 20 l/hour of air are passed into the reaction mixture for the whole duration of the experiment. After the mixture has been stirred for a further 2 hours at 70° C., a further 6 g of 100% strength by weight potassium hydroxide solution are added and the mixture is neutralized with 210 g of 30% strength by weight hydrochloric acid. 145 g of moist dipotassium 4,4'-dinitrostilbene-2,2'-disulphonate, corresponding to 124.7 g of dry material are isolated by filtration. The yield is found to be 97.2% of theory according to analysis by means of the HPLC method.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N+:3]([C:6]1[CH:7]=[C:8]([S:27]([OH:30])(=[O:29])=[O:28])[C:9]([CH:12]=[CH:13][C:14]2[C:15]([S:23]([OH:26])(=[O:25])=[O:24])=[CH:16][C:17]([N+:20]([O-:22])=[O:21])=[CH:18][CH:19]=2)=[CH:10][CH:11]=1)([O-:5])=[O:4].[OH-].[K+:32].O=O.Cl>>[N+:20]([C:17]1[CH:16]=[C:15]([S:23]([O-:26])(=[O:25])=[O:24])[C:14]([CH:13]=[CH:12][C:9]2[C:8]([S:27]([O-:30])(=[O:29])=[O:28])=[CH:7][C:6]([N+:3]([O-:5])=[O:4])=[CH:11][CH:10]=2)=[CH:19][CH:18]=1)([O-:22])=[O:21].[K+:32].[K+:32] |f:0.1,3.4,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
After the mixture has been stirred for a further 2 hours at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are initially taken at 70° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 145 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 124.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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